7-Bromo-5-fluoroisoquinoline-1-carboxylic acid
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Overview
Description
7-Bromo-5-fluoroisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C₁₀H₅BrFNO₂ and a molecular weight of 270.05 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-fluoroisoquinoline-1-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can modify the functional groups on the isoquinoline ring.
Scientific Research Applications
7-Bromo-5-fluoroisoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluoroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. While detailed mechanisms are not extensively documented, it is known that the compound can interact with enzymes and receptors, potentially modulating their activity. The pathways involved may include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroisoquinoline-1-carboxylic acid
- 7-Bromoisoquinoline-1-carboxylic acid
- 5-Bromo-7-fluoroisoquinoline-1-carboxylic acid
Uniqueness
7-Bromo-5-fluoroisoquinoline-1-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the isoquinoline ring. This dual substitution can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H5BrFNO2 |
---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
7-bromo-5-fluoroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2/c11-5-3-7-6(8(12)4-5)1-2-13-9(7)10(14)15/h1-4H,(H,14,15) |
InChI Key |
CXLPKLVVWYMOTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Br)F)C(=O)O |
Origin of Product |
United States |
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